molecular formula C17H13ClN2O B3026987 8-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride CAS No. 1203043-76-8

8-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride

Cat. No.: B3026987
CAS No.: 1203043-76-8
M. Wt: 296.7 g/mol
InChI Key: FCUYHUWDDCXGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is a halogenated quinoline derivative with a molecular formula of C₁₇H₁₄Cl₂N₂O (calculated molecular weight: 333.22 g/mol). This compound features a quinoline backbone substituted with an ethyl group at the 8-position, a pyridinyl group at the 2-position, and a reactive carbonyl chloride moiety at the 4-position, which is stabilized as a hydrochloride salt.

Properties

IUPAC Name

8-ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c1-2-11-6-5-7-12-13(17(18)21)10-15(20-16(11)12)14-8-3-4-9-19-14/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUYHUWDDCXGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is a synthetic compound with potential biological activities. It belongs to the quinoline family, characterized by a unique structure that includes a quinoline core, an ethyl group, a pyridinyl group, and a carbonyl chloride moiety. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

PropertyValue
IUPAC Name8-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride
CAS Number1332530-99-0
Molecular FormulaC17H14Cl2N2O
Molecular Weight333.21 g/mol

The presence of the hydrochloride salt enhances the solubility and stability of the compound, making it suitable for various biological applications.

The biological activity of 8-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride primarily involves its interaction with specific enzymes and receptors. The carbonyl chloride group is highly electrophilic, making it reactive towards nucleophiles, which is crucial for its role as a synthetic intermediate in drug development.

Antimicrobial and Anticancer Activities

Research indicates that compounds related to quinoline derivatives exhibit significant antimicrobial and anticancer activities. Studies have shown that derivatives of quinoline can inhibit various cancer cell lines and possess antibacterial properties against pathogens.

Case Study: Anticancer Activity

In vitro studies have demonstrated that quinoline derivatives can exhibit selective cytotoxicity against cancer cell lines. For instance, one study reported that certain hybrid imidazole/quinoline derivatives showed potent anticancer activity against renal cancer (A498) and breast cancer (MDA-MB-468) cells. The structure-activity relationship (SAR) analyses indicated that modifications on the quinoline ring could enhance cytotoxicity and selectivity towards cancer cells .

Antimicrobial Evaluation

Another significant aspect of biological activity is the antimicrobial potential of quinoline derivatives. A study evaluating a series of dihydropyrimidines with quinolinyl residues found moderate to high antimalarial activity against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL . This suggests that similar compounds may offer promising therapeutic avenues for treating infections.

Inhibition Studies

Inhibition studies focusing on nitric oxide production have shown that certain quinoline derivatives can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression, indicating anti-inflammatory properties . This adds another layer to the potential therapeutic applications of 8-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride.

Summary of Key Studies

  • Anticancer Activity : Hybrid derivatives have shown selective cytotoxicity against various cancer cell lines, with specific modifications enhancing their effectiveness.
  • Antimicrobial Properties : Quinoline derivatives have been evaluated for their efficacy against Plasmodium falciparum, demonstrating significant antimalarial activity.
  • Anti-inflammatory Effects : Studies indicate potential in inhibiting key inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Future Directions

Further research is warranted to explore the full range of biological activities associated with 8-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride. Investigations into its pharmacokinetics, toxicity profiles, and mechanisms at the molecular level will be essential for advancing its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues and Substituent Effects

8-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
  • Molecular Formula : C₁₆H₁₂Cl₂N₂O
  • Molecular Weight : 319.19 g/mol
  • CAS No.: 1332531-34-6
  • Key Differences :
    • The ethyl group in the target compound is replaced by a methyl group at the 8-position.
    • The pyridinyl substituent at the 2-position is in the 4-pyridinyl configuration (vs. 2-pyridinyl in the target compound).
  • Hazard Profile : Classified under UN# 3261 (corrosive, Class 8), with hazard statements H314 (causes severe skin burns) and H290 (may be corrosive to metals) .
Ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 213)
  • Molecular Formula : C₁₈H₁₇N₂O₃
  • Molecular Weight : 309.3 g/mol (ESIMS data)
  • Key Differences: Replaces the quinoline core with an isoquinoline system. Contains a pyrrole-2-carboxylate ester instead of a reactive carbonyl chloride.
  • Synthesis: Prepared in 45% yield from ethyl 3-methyl-1H-pyrrole-2-carboxylate and 8-isoquinolinecarbonyl chloride. Limited characterization data available .
Ethyl 4-(5-methoxyisoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 214)
  • Molecular Formula : C₁₉H₁₉N₂O₄
  • Molecular Weight : 339.3 g/mol (ESIMS data)
  • Key Differences: Introduces a 5-methoxy group on the isoquinoline ring. Lacks halogenation, reducing reactivity compared to the target compound.
  • Synthesis: 40% yield, similar to Compound 213 but with a methoxy-substituted isoquinolinecarbonyl chloride .

Physicochemical and Hazard Profiles

Compound Name Molecular Weight (g/mol) Reactivity/Stability Hazard Statements
8-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride 333.22 High (due to carbonyl chloride) Not explicitly reported
8-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride 319.19 Corrosive (UN# 3261, Class 8) H314, H290
Compound 213 309.3 Moderate (ester functionality) Not characterized
Compound 214 339.3 Moderate (methoxy group reduces reactivity) Not characterized

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride
Reactant of Route 2
Reactant of Route 2
8-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.